meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride
Overview
Description
Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is a synthetic porphyrin . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is also known as 3,3’,3’‘,3’‘’- (5,10,15,20-Porphyrintetrayl)tetrakis (1-methylpyridinium) tetrachloride .
Molecular Structure Analysis
The molecular formula of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is C44H38Cl4N8, and its molecular weight is 820.64 . Porphyrins, including this compound, are a set of tetrapyrrolic macrocycles . This tetra-anionic porphyrin derivative possesses a positively charged pyridyl group .Physical And Chemical Properties Analysis
Porphyrins, including meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride, have multiple roles in living and nonliving systems because of their exceptional tunable chemical and physical properties . They are interesting macrocyclic compounds that could be modified in a number of ways . The structural diversity of porphyrinoids makes them a unique choice for functional devices exhibiting photo- and electrochemical properties .Scientific Research Applications
Enhanced Antitumor Activity through Encapsulation in Nanoparticles
meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate (TMP) demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. Its efficacy is enhanced when encapsulated in chitosan/alginate nanoparticles, which are targeted to tumor cells using antibodies. This method improves the drug's cellular uptake and photocytotoxic effect, offering a promising strategy for colorectal tumor treatment (Abdelghany et al., 2013).
DNA Binding Properties
meso-Tetra(4-N-methyl-pyridyl)-porphine exhibits a notable ability to bind to DNA. It demonstrates both electrostatic and intercalative binding, affecting DNA's structure and function. This property is significant for understanding the compound's interactions with biological molecules and its potential use in targeting genetic materials (Carvlin et al., 1982).
Interaction with Proteins and Aggregation Processes
This compound interacts with proteins, influencing protein aggregation. This interaction is pivotal in the context of diseases like amyloidosis and can be modulated by light exposure, providing insights into potential therapeutic applications (Lebedeva et al., 2020).
Catalytic Activity in Metal-Organic Materials
In the field of catalysis, meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate templates the synthesis of new metal-organic materials. These materials, containing metalloporphyrins, act as size-selective heterogeneous catalysts for oxidation of olefins, highlighting the compound's role in developing new catalysts (Zhang et al., 2012).
Sensing Properties for Metal Ions Detection
The compound exhibits unique sensing properties for the detection of toxic metal ions like Hg2+, Pb2+, Cd2+, and Cu2+. Its interaction with these ions in an aqueous solution leads to changes in electronic absorptions, indicating its potential as a sensor for environmental and health monitoring (Zamadar et al., 2016).
Future Directions
Porphyrin macrocycles and their supramolecular nanoassemblies are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties . The sensor properties of the H4TPPS2−4 TPPS42–Sn (IV)TPyP4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode . This demonstrates their great potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures .
properties
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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